Pyridine-2,6-d2
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives has been a subject of interest due to their potential applications in various fields. For instance, the synthesis of 2,6-bis(pyrazolyl)pyridines has been explored, highlighting their use as ligands and their complex chemistry, which includes the formation of luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties . Another study reports the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit significant antioxidant properties, using a low-temperature conversion strategy . Additionally, the synthesis of bismuth 2,6-pyridinedicarboxylates under solvothermal conditions has been achieved, leading to compounds with varying molecular structures and coordination polymers with interesting properties such as CO2 sorption and photoluminescence .
Molecular Structure Analysis
The molecular structures of pyridine derivatives are diverse and can significantly influence their properties. For example, the iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines exhibit different polymorphs, which affect their spin-transition properties . Similarly, the iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives show various intermolecular hydrogen bonding patterns, leading to different crystal structures and spin states . The molecular structures of lanthanide organic frameworks based on pyridine-2,6-dicarboxylic acid have also been characterized, revealing different dimensionalities and luminescent properties .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can lead to a variety of chemical reactions. For instance, the reactivity of 6-substituted-2,4-dimethyl-3-pyridinols towards peroxyl radicals has been studied, showing that these compounds can act as effective antioxidants . The spin-transitions in iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines can be induced thermally or by light, a phenomenon known as the LIESST effect . Furthermore, the hydrogen bonding interactions in complexes of pyridine betaine with 2,6-dichloro-4-nitrophenol demonstrate the formation of strongly coupled hydrogen bonds, which can influence the properties of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are closely related to their molecular structures. The bismuth 2,6-pyridinedicarboxylates exhibit non-porous structures with reasonable H2 and CO2 sorption capabilities and show luminescence when doped with lanthanides . The thermal and light-induced spin-transitions in iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines are influenced by polymorphism, which can affect the cooperativity of the spin-transition . The luminescent properties of lanthanide organic frameworks based on pyridine-2,6-dicarboxylic acid have been explored, with potential applications in materials science . Additionally, the structural, electrochemical, and photophysical properties of 2,6-di(thiazol-2-yl)pyridine derivatives have been investigated, revealing the potential for tuning these properties through structural modifications .
Scientific Research Applications
Ligand Synthesis and Coordination Chemistry : Pyridine derivatives, including those similar to Pyridine-2,6-d2, are used as ligands in coordination chemistry. They have been found effective in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).
Vibrational Spectroscopy : Pyridine-2,6-d2 has been studied for its vibrational spectra, which is essential in understanding molecular structures and interactions (Dilella & Stidham, 1980).
Force Method Studies : Computational studies using the CNDO/2 force method on Pyridine-2,6-d2 and its derivatives have been conducted to understand the in-plane vibrations and force field of these molecules (Harsányi & Kilár, 1980).
Fluorescent Sensing and Imaging : Pyridine-based scaffolds, including those similar to Pyridine-2,6-d2, have been developed as fluorescent probes for detecting specific ions, like Pd2+. These probes are utilized in applications such as paper-strip sensors, polystyrene film-based sensors, and cell imaging (Kumar, Gupta, & Kumar, 2017).
Metal–Organic Frameworks : Pyridine-2,6-dicarboxylic acid, a related compound, has been used to synthesize metal-organic frameworks (MOFs) with lanthanide ions. These MOFs exhibit unique structural and luminescent properties, which are valuable in materials science and chemistry (Yang et al., 2012).
Chemical Sensing : Derivatives of Pyridine-2,6-d2, such as 2,6-Bis(2-benzimidazolyl)pyridine, have been employed as chemosensors for detecting specific ions, highlighting their potential in analytical chemistry (Chetia & Iyer, 2008).
Polymer Synthesis and Ion Sensing : Pyridine derivatives are used in the synthesis of conjugated polymers, which are explored for metal ion sensing. Such polymers demonstrate high selectivity and sensitivity, especially for palladium ions, indicating their use in advanced sensing applications (Liu et al., 2011).
Water Treatment Research : Pyridine compounds, including Pyridine-2,6-d2, have been investigated in the context of water treatment, such as in the degradation of nitrogen heterocyclic compounds in drinking water using dielectric barrier discharge systems (Li et al., 2017).
Spectroscopic Analysis and Docking Studies : Pyridine-2,6-dicarboxylic acid, a related compound, has been studied using various spectroscopic techniques and quantum computational analysis, including molecular docking studies. These analyses are crucial in understanding molecular interactions and properties (Agarwal et al., 2021).
Catalysis Research : Pyridine derivatives are used as ligands in catalytic reactions, such as in palladium-catalyzed C-N coupling reactions, indicating their importance in synthetic chemistry (Nadri et al., 2014).
Safety And Hazards
Pyridine-2,6-d2 is a hazardous substance. It is highly flammable and causes skin irritation and serious eye irritation . It is also harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle it with care, use protective clothing, and avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
The nitrogen-bearing heterocycle pyridine, in its several analogous forms including Pyridine-2,6-d2, occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
properties
IUPAC Name |
2,6-dideuteriopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-KFRNQKGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=NC(=CC=C1)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,6-d2 |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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